9H-fluoren-9-ylmethyl N-[(2S)-4-(methylsulfanyl)-1-oxobutan-2-yl]carbamate
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Overview
Description
9H-fluoren-9-ylmethyl N-[(2S)-4-(methylsulfanyl)-1-oxobutan-2-yl]carbamate is a chemical compound with the molecular formula C20H21NO3S and a molecular weight of 355.46 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 9H-fluoren-9-ylmethyl N-[(2S)-4-(methylsulfanyl)-1-oxobutan-2-yl]carbamate involves several steps. One common method includes the reaction of 9H-fluoren-9-ylmethanol with N-[(2S)-4-(methylsulfanyl)-1-oxobutan-2-yl]carbamic acid chloride under controlled conditions . The reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
9H-fluoren-9-ylmethyl N-[(2S)-4-(methylsulfanyl)-1-oxobutan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
9H-fluoren-9-ylmethyl N-[(2S)-4-(methylsulfanyl)-1-oxobutan-2-yl]carbamate has several scientific research applications:
Chemistry: It is used as a protecting group for amines in peptide synthesis, allowing for selective deprotection under mild conditions.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9H-fluoren-9-ylmethyl N-[(2S)-4-(methylsulfanyl)-1-oxobutan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 9H-fluoren-9-ylmethyl N-[(2S)-4-(methylsulfanyl)-1-oxobutan-2-yl]carbamate include:
This compound analogs: These compounds have similar structures but may differ in the substituents on the fluorenyl or carbamate moieties.
Boc-protected amino acids: These compounds are used as protecting groups in peptide synthesis, similar to this compound.
Fmoc-protected amino acids: Another class of protecting groups used in peptide synthesis, offering different deprotection conditions compared to this compound.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-25-11-10-14(12-22)21-20(23)24-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,12,14,19H,10-11,13H2,1H3,(H,21,23)/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCABZTKGNAMBJK-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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